What are the chemical properties of Dilauroylphosphatidylserine
What are the chemical properties of Dilauroylphosphatidylserine
An In-Depth Technical Guide to the Chemical Properties of Dilauroylphosphatidylserine (DLPS)
Introduction: Defining Dilauroylphosphatidylserine
Dilauroylphosphatidylserine (DLPS), a member of the glycerophospholipid family, is a synthetic, saturated phospholipid of significant interest in biophysical and biomedical research.[1][2] It is structurally defined by a glycerol backbone esterified with two lauric acid (12:0) chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position linked to the amino acid L-serine.[1] This unique molecular architecture, featuring a hydrophilic phosphoserine headgroup and two saturated hydrophobic tails, confers distinct chemical and physical properties that make it an invaluable tool for creating model membranes, liposomes, and other drug delivery systems.[3] Unlike its unsaturated counterparts, the saturated nature of the lauroyl chains in DLPS provides enhanced chemical stability against oxidation, a critical attribute for formulation development.[4] This guide provides a comprehensive overview of the core chemical properties of DLPS, its role in biological signaling, and validated protocols for its characterization, designed for researchers and professionals in drug development.
PART 1: Core Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in various systems. For DLPS, its identity is rooted in its precise molecular composition and arrangement.
Molecular Structure and Identity
DLPS is an anionic phospholipid characterized by the presence of both a primary amine and a carboxylic acid on its serine headgroup. At physiological pH (~7.3), the phosphate group is deprotonated, and the headgroup typically exists as a zwitterion, contributing to an overall net negative charge.[5]
Below is a diagrammatic representation of the DLPS chemical structure.
Caption: Chemical structure of 1,2-Dilauroyl-sn-glycero-3-phospho-L-serine (DLPS).
Physicochemical Data Summary
Quantitative data provides a snapshot of the key physical attributes of DLPS. These values are fundamental for experimental design, from calculating molar concentrations to predicting behavior in analytical systems.
| Property | Value | Source |
| Chemical Formula | C₃₀H₅₈NO₁₀P | [6] |
| Molecular Weight | ~623.79 g/mol | [6] |
| Monoisotopic Mass | 623.3798 Da | [6] |
| Physical State | Solid / Powder | [7] |
| Purity (Typical) | ≥95% | |
| XLogP (Predicted) | 5.6 - 6.1 | [5][6] |
| Formal Charge | -1 (at pH 7.3) | [5] |
PART 2: Solubility, Stability, and Reactivity Profile
Understanding how DLPS interacts with its environment is critical for its application in research and formulation.
Solubility
The amphiphilic nature of DLPS—possessing both a polar headgroup and nonpolar tails—governs its solubility. It is generally insoluble in water, instead forming aggregates like micelles or liposomes. Its solubility in organic solvents is crucial for stock solution preparation and purification.
| Solvent Class | Specific Solvent(s) | Solubility Behavior | Rationale |
| Halogenated Hydrocarbons | Chloroform, Dichloromethane | Soluble | The nonpolar tails interact favorably with these solvents, which are capable of disrupting van der Waals forces between lipid chains. |
| Alcohols | Methanol, Ethanol | Soluble (often in combination) | Methanol can solvate the polar headgroup, while the alkyl portion interacts with the tails. Chloroform/Methanol mixtures are common for complete dissolution.[8] |
| Aprotic Polar Solvents | Acetone | Swells / Softens | Acetone has intermediate polarity, causing swelling of the lipid matrix rather than full dissolution.[9] |
| Nonpolar Aprotic Solvents | Hexane, Ether | Poorly Soluble / Insoluble | These solvents are not polar enough to effectively solvate the charged phosphoserine headgroup.[9] |
| Aqueous Buffers | PBS, Tris, Water | Insoluble (forms aggregates) | Hydrophobic interactions drive the lauroyl chains to self-associate, forming lipid bilayers (liposomes) or micelles to minimize contact with water.[10] |
Note: The principle of "like dissolves like" is a guiding factor; solubility is favored when the polarity of the solvent matches that of the solute.[11]
Chemical Stability and Storage
The stability of a phospholipid is paramount for ensuring experimental reproducibility and the shelf-life of formulations. DLPS exhibits greater stability than its unsaturated counterparts due to the absence of double bonds in its fatty acid chains, which are susceptible to oxidation.[4] However, two primary degradation pathways remain:
-
Hydrolysis: The ester linkages connecting the fatty acids to the glycerol backbone are susceptible to cleavage, particularly under acidic or basic conditions, yielding free lauric acid and lysophosphatidylserine. The phosphodiester bond can also undergo hydrolysis.
-
Oxidation: While the saturated lauroyl chains are resistant, other components in a formulation or reactive oxygen species can potentially initiate degradation, although this is a much lower risk compared to unsaturated lipids.[4]
| Condition | Recommended Protocol | Rationale |
| Long-Term Storage | Store as a solid powder or in an organic solvent (e.g., chloroform) at -20°C or below.[12] | Low temperatures minimize molecular motion and slow the rate of chemical reactions like hydrolysis.[13] Storing as a solid or in a non-aqueous solvent prevents water-mediated degradation. |
| Aqueous Formulations | Prepare fresh. For short-term storage, keep at 2-8°C.[14] Avoid repeated freeze-thaw cycles. | Refrigeration slows degradation in aqueous suspension. Freezing can cause aggregation and loss of efficacy unless cryoprotectants are used.[14] |
| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when preparing high-purity materials for sensitive assays. | This minimizes exposure to atmospheric oxygen and moisture, further preserving chemical integrity. |
Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of phospholipid formulations, though the process must be optimized with cryoprotectants like trehalose or sucrose to prevent aggregation upon reconstitution.[4][14]
Reactivity
The reactivity of DLPS is centered on its functional groups:
-
Phosphoserine Headgroup: The primary amine and carboxylic acid can participate in standard conjugation chemistries (e.g., reaction with NHS-esters or carbodiimides), although this is more common with phosphatidylethanolamine due to its single reactive amine.[15] The negative charge of the phosphate group is key for electrostatic interactions with cations (e.g., Ca²⁺) and positively charged protein domains.
-
Ester Bonds: As noted, these are sites for hydrolysis.
-
Glycerol Backbone: The chiral center at the sn-2 position is crucial for interactions with stereospecific enzymes like phospholipases.
PART 3: Biological Significance and Signaling Pathways
In cell biology, the location and orientation of phosphatidylserine (PS) are tightly regulated and serve as critical signals for cellular events, most notably apoptosis (programmed cell death).[1][2]
Asymmetric Distribution in the Plasma Membrane
In healthy, viable cells, PS is strictly sequestered to the inner leaflet of the plasma membrane.[16][17] This asymmetry is actively maintained by ATP-dependent enzymes called flippases (e.g., ATP11A, ATP11C), which transport PS from the outer to the inner leaflet.[18]
Role in Apoptosis: The "Eat-Me" Signal
During the early stages of apoptosis, a cascade of events leads to the rapid externalization of PS on the cell surface.[2][19] This process is a universally conserved "eat-me" signal that flags the dying cell for recognition and engulfment by phagocytes, such as macrophages.[16][17] This prevents the release of intracellular contents and subsequent inflammation.[2]
The key molecular players in this signaling pathway are:
-
Caspases: These proteases, activated during apoptosis, cleave and inactivate the flippases.[17]
-
Scramblases: Concurrently, caspases cleave and activate scramblases (e.g., Xkr8), which are enzymes that non-specifically and rapidly transport phospholipids in both directions across the membrane, collapsing the asymmetry.[18]
The net result is the appearance of PS on the cell surface, where it is recognized by specific receptors on phagocytes, initiating clearance of the apoptotic cell.[20]
Caption: Signaling pathway of Phosphatidylserine (PS) externalization during apoptosis.
PART 4: Experimental Methodologies
Reliable characterization of DLPS is essential for quality control and interpreting experimental results. The following protocols are standard methodologies for assessing the purity, identity, and stability of DLPS.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For lipids, Reversed-Phase HPLC (RP-HPLC) is often used, where the nonpolar fatty acid chains interact with a hydrophobic stationary phase. This method is effective for detecting impurities such as lysophospholipids or free fatty acids, which will have different retention times.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve DLPS in a suitable organic solvent (e.g., Chloroform/Methanol, 2:1 v/v) to a final concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors suitable for non-chromophoric lipids.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Methanol/Water (95:5 v/v) with 0.1% Formic Acid.
-
Mobile Phase B: Isopropanol with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Return to 100% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of all detected components.
-
Calculate purity as: (Area of DLPS Peak / Total Area of All Peaks) * 100%. The main peak should correspond to DLPS.
-
Protocol: Identity Confirmation by LC-Mass Spectrometry (LC-MS)
Causality: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[21][22] This provides unambiguous confirmation of the molecular weight of the analyte, confirming its identity.
Methodology:
-
Sample Preparation and LC:
-
Prepare the sample as described for HPLC analysis.
-
Use a compatible LC method, often with volatile mobile phase modifiers like formic acid or ammonium acetate.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): Expected m/z ≈ 624.38.[6]
-
Negative Ion Mode ([M-H]⁻): Expected m/z ≈ 622.37.[6]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
-
Fragmentation (MS/MS): Perform fragmentation on the parent ion to confirm the presence of characteristic fragments, such as the phosphoserine headgroup and lauroyl fatty acid chains.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of DLPS.
-
Confirm that the mass spectrum of the major peak matches the theoretical mass of DLPS within a narrow mass tolerance (e.g., <5 ppm).
-
Analyze the MS/MS fragmentation pattern to verify the structural components.
-
Protocol: Synthesis and Purification Overview
Causality: While often purchased commercially, understanding the synthesis and purification of phosphatidylserine provides insight into potential impurities. Enzymatic synthesis offers a stereospecific route, and chromatographic purification is essential to separate the desired product from reactants and byproducts.[23]
Workflow: Enzymatic Synthesis and Chromatographic Purification
Caption: Workflow for enzymatic synthesis and purification of phosphatidylserine.[23]
-
Synthesis: Phosphatidylserine can be prepared from a more common phospholipid like phosphatidylcholine (PC) via transphosphatidylation, a reaction catalyzed by the enzyme Phospholipase D in the presence of a high concentration of L-serine.[23]
-
Purification: The resulting mixture, containing phosphatidylserine (PS), the byproduct phosphatidic acid (PA), and unreacted PC, requires purification.[23]
-
Ion-Exchange Chromatography: CM-cellulose column chromatography is highly effective for this separation. A stepwise elution with solvents of increasing polarity (e.g., increasing percentages of methanol in chloroform) allows for the differential elution of the components.[23]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation, identifying fractions that contain the pure product.[8] A primuline spray can be used for visualization under UV light.[8]
-
Conclusion
Dilauroylphosphatidylserine is a chemically stable, anionic phospholipid that serves as a vital tool in membrane biophysics and drug delivery research. Its well-defined structure, with saturated lauroyl chains and a phosphoserine headgroup, provides a robust platform for constructing model membranes and liposomal formulations. Its biological significance, particularly the role of phosphatidylserine as a key signaling molecule in apoptosis, underscores its relevance in studying fundamental cellular processes. The experimental protocols outlined in this guide provide a validated framework for ensuring the quality and identity of DLPS, enabling researchers to proceed with confidence in their downstream applications.
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